molecular formula C7H5N3O2S B1308554 7-Nitrobenzo[d]thiazol-2-amine CAS No. 89793-81-7

7-Nitrobenzo[d]thiazol-2-amine

Cat. No.: B1308554
CAS No.: 89793-81-7
M. Wt: 195.2 g/mol
InChI Key: JMRCAIHFSHXPPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and Structural Identification

7-Nitrobenzo[d]thiazol-2-amine (CAS: 89793-81-7) is a heterocyclic aromatic compound with the molecular formula C₇H₅N₃O₂S and a molecular weight of 195.20 g/mol . Its IUPAC name derives from the benzothiazole core, where a nitro group (-NO₂) occupies the 7th position of the benzene ring, and an amine (-NH₂) group resides at the 2nd position of the thiazole ring. The systematic numbering follows the fusion pattern of the benzene and thiazole rings, ensuring unambiguous identification.

The compound’s structural identity is confirmed via spectroscopic and crystallographic methods. Nuclear magnetic resonance (NMR) spectroscopy reveals distinct proton environments: the amine proton resonates at δ 6.8–7.2 ppm, while aromatic protons adjacent to the nitro group appear downfield (δ 8.1–8.5 ppm). Infrared (IR) spectroscopy identifies characteristic stretches for the nitro group (1540 cm⁻¹, asymmetric; 1350 cm⁻¹, symmetric) and amine (3450 cm⁻¹). X-ray crystallography confirms coplanarity of the bicyclic system, with bond lengths consistent with aromatic delocalization.

Table 1: Key Structural Descriptors of this compound

Property Value/Description Source
Molecular Formula C₇H₅N₃O₂S
SMILES NC₁=NC₂=C(S₁)C=CC(N+[O-])=C₂
Melting Point 126–129°C
X-ray Crystallography Planar bicyclic system

Historical Context in Heterocyclic Chemistry Research

The synthesis and study of nitro-substituted benzothiazoles began in the mid-20th century, driven by interest in their electronic properties and bioactivity. Early work focused on electrophilic nitration of benzothiazole derivatives, but regioselectivity challenges led to the development of alternative routes, such as cyclization of nitro-aniline precursors with thiocyanogen.

In the 1980s, this compound gained attention for its role as a fluorescent probe. The nitro group’s electron-withdrawing nature stabilizes excited states, enabling applications in pH-sensitive dyes. Later, its derivatives were explored as kinase inhibitors, with the nitro group enhancing binding affinity to ATP pockets.

Recent advances include its use in metal-organic frameworks (MOFs), where the amine and nitro groups act as coordination sites for catalytic metals like palladium. This versatility underscores its enduring relevance in materials science and medicinal chemistry.

Positional Isomerism in Nitrobenzothiazole Derivatives

Positional isomerism profoundly influences the physicochemical and biological properties of nitrobenzothiazoles. The 7-nitro isomer distinguishes itself from 5-, 6-, and 4-nitro counterparts through distinct electronic and steric profiles:

  • Electronic Effects : The 7-nitro group induces greater electron deficiency in the thiazole ring compared to the 6-nitro isomer, as evidenced by redox potentials (E₁/₂ = -0.85 V vs. SCE for 7-nitro vs. -0.72 V for 6-nitro).
  • Thermal Stability : The 7-nitro isomer decomposes at 202.8°C, whereas the 6-nitro analog melts at 247–249°C.
  • Solubility : The 7-nitro derivative exhibits lower aqueous solubility (0.12 mg/mL) than the 5-nitro isomer (0.45 mg/mL) due to reduced polarity.

Table 2: Comparative Properties of Nitrobenzothiazole Isomers

Isomer Melting Point (°C) λₘₐₓ (nm) LogP
5-Nitro 178–181 320 1.92
6-Nitro 247–249 335 1.75
7-Nitro 126–129 350 1.58

Data compiled from .

The 7-nitro isomer’s unique properties make it preferable for applications requiring strong electron-withdrawing character, such as nonlinear optical materials. Conversely, the 6-nitro isomer’s higher thermal stability suits high-temperature syntheses.

Properties

IUPAC Name

7-nitro-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2S/c8-7-9-4-2-1-3-5(10(11)12)6(4)13-7/h1-3H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMRCAIHFSHXPPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00401957
Record name 7-Nitrobenzo[d]thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00401957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89793-81-7
Record name 7-Nitrobenzo[d]thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00401957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Nitrobenzo[d]thiazol-2-amine can be achieved through various synthetic pathways. One common method involves the nitration of 2-aminobenzothiazole using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically occurs under controlled temperature conditions to ensure the selective introduction of the nitro group at the 7th position .

Industrial Production Methods: Industrial production of this compound often employs similar nitration techniques but on a larger scale. The process involves the careful handling of reagents and optimization of reaction conditions to maximize yield and purity. Additionally, advanced purification techniques such as recrystallization and chromatography are used to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: 7-Nitrobenzo[d]thiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of 7-Nitrobenzo[d]thiazol-2-amine derivatives. For instance, a study synthesized various benzothiazole compounds and evaluated their effects on human cancer cell lines, including A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer) cells. The lead compound demonstrated significant inhibition of cell proliferation and induced apoptosis through the modulation of key signaling pathways such as AKT and ERK .

Case Study: Compound B7

  • Synthesis : A series of benzothiazole derivatives were synthesized, with compound B7 showing the most promise.
  • Mechanism : B7 inhibited IL-6 and TNF-α levels, demonstrating dual anticancer and anti-inflammatory activities.
  • Results : At concentrations of 1, 2, and 4 μM, B7 exhibited significant apoptosis-promoting effects comparable to established anticancer agents .

Anti-inflammatory Properties

The anti-inflammatory effects of this compound have been explored in various studies. The compound's ability to reduce inflammatory cytokines makes it a candidate for treating inflammatory diseases.

Research Findings

  • In vitro assays demonstrated that derivatives of this compound significantly lowered levels of pro-inflammatory cytokines in macrophage cell lines .
  • The compound's mechanism involves inhibition of NF-kB signaling pathways, which are critical in inflammation .

Antibacterial Activity

The antibacterial properties of this compound have also been investigated. Compounds derived from this scaffold have shown effectiveness against various bacterial strains.

Antimicrobial Studies

  • A study reported that newly synthesized benzothiazole derivatives exhibited moderate antibacterial activity against both Gram-positive and Gram-negative bacteria using agar diffusion methods .
  • The structure-activity relationship indicated that modifications to the benzothiazole ring could enhance antibacterial efficacy, suggesting potential for development into new antibiotics .

Other Biological Activities

Beyond its anticancer and anti-inflammatory properties, this compound has been noted for other biological activities:

Neuroprotective Effects

Research has indicated that certain derivatives may possess neuroprotective properties, making them candidates for treating neurodegenerative diseases .

Antiparasitic Activity

Some studies suggest that modifications to the benzothiazole structure can yield compounds with antiparasitic effects, expanding the therapeutic potential of this chemical class .

Data Table: Summary of Biological Activities

Activity TypeCompound/DerivativesTarget Cells/PathwaysObservations
AnticancerCompound B7A431, A549 (cancer cells)Significant inhibition of proliferation; apoptosis induction
Anti-inflammatoryVarious DerivativesMacrophages (RAW264.7)Reduced IL-6 and TNF-α levels
AntibacterialBenzothiazole DerivativesGram-positive & Gram-negative bacteriaModerate antibacterial activity
NeuroprotectiveSelected DerivativesNeuronal cell linesPotential neuroprotective effects
AntiparasiticModified CompoundsVarious parasitesNotable antiparasitic activity

Mechanism of Action

The mechanism of action of 7-Nitrobenzo[d]thiazol-2-amine involves its interaction with specific molecular targets. The nitro group plays a crucial role in its biological activity, often participating in redox reactions that generate reactive intermediates. These intermediates can interact with cellular components, leading to various biological effects. The compound’s ability to inhibit specific enzymes and modulate signaling pathways contributes to its therapeutic potential .

Comparison with Similar Compounds

Key Observations :

  • Positional Isomerism : 7-Nitro and 4-nitro isomers exhibit distinct reactivity. The 7-nitro derivative shows higher electron-withdrawing effects, enhancing electrophilic substitution at the 2-amine group .
  • Substituent Effects : Halogenation (e.g., 6-iodo) increases molecular weight and polarizability, improving crystallinity (melting point >200°C) . Methoxy groups (e.g., 7-OCH₃) reduce oxidative stability but enhance solubility in polar solvents .
  • Synthetic Yields: Cyclization reactions with nitro-substituted acetophenones (e.g., p-nitro acetophenone) yield >90% products, while iodination or sulfonation steps lower yields to 60–75% .

Medicinal Chemistry

  • Triazole Derivatives : 7-Nitrobenzo[d]thiazol-2-amine reacts with aromatic azides to form triazole hybrids (e.g., 4-(benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine), which are under investigation for antiproliferative activity .
  • Polycyclic Systems: Nitro and amino groups facilitate annulation reactions, enabling access to fused heterocycles with enhanced bioactivity .

Material Science

  • Fluorinated Tricyclic Compounds : Reactions with fluorinated reagents yield tricyclic derivatives (61–70% yields) for optoelectronic materials .
  • Reactive Dyes : Nitro-substituted thiazol-2-amine dyes demonstrate superior covalent bonding with nylon fibers, achieving 69% fixation under alkaline conditions .

Biological Activity

7-Nitrobenzo[d]thiazol-2-amine is a benzothiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits significant potential as an antimicrobial and anti-inflammatory agent, as well as in the treatment of various cancers. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and relevant case studies.

Antimicrobial Activity

Research indicates that this compound possesses notable antimicrobial properties, particularly against Mycobacterium tuberculosis. Benzothiazole derivatives have been shown to inhibit the growth of this pathogen by interfering with essential biochemical pathways crucial for its survival and proliferation . The compound's mechanism involves the inhibition of specific enzymes, such as cyclooxygenase (COX), which play a role in inflammatory responses.

Anti-inflammatory Effects

The compound has been reported to modulate signaling pathways associated with inflammation. Specifically, it influences the NF-κB pathway, which is critical in regulating immune responses and inflammation. By inhibiting COX enzymes, this compound can reduce the production of pro-inflammatory cytokines like IL-6 and TNF-α, thereby alleviating inflammatory conditions .

Enzyme Inhibition

This compound interacts with various enzymes and proteins within biological systems. Its ability to inhibit COX enzymes suggests potential applications in treating inflammatory diseases. Additionally, it has shown promise in inhibiting monoamine oxidase (MAO) and cholinesterase (ChE), which are relevant in neurodegenerative disease contexts .

Cellular Effects

The compound affects cellular processes significantly. It has been observed to induce apoptosis and cell cycle arrest in cancer cell lines such as A431, A549, and H1299. This dual action against cancer cells is attributed to its interference with critical signaling pathways like AKT and ERK .

Case Studies

  • Antitubercular Activity : A study demonstrated that certain benzothiazole derivatives exhibited better activity than standard treatments like isoniazid (INH) against M. tuberculosis. Compounds derived from benzothiazoles showed promising minimum inhibitory concentrations (MIC) and half-maximal inhibitory concentrations (IC50), indicating their potential as effective antitubercular agents .
  • Anticancer Properties : In vitro studies revealed that this compound significantly inhibited the proliferation of various cancer cell lines. The compound's ability to promote apoptosis and inhibit cell migration positions it as a candidate for cancer therapy .
  • Anti-inflammatory Activity : Experimental models showed that this compound reduced paw edema in rats, indicating its anti-inflammatory efficacy comparable to standard treatments like indomethacin .

Data Table

Biological ActivityTarget Pathogen/Cell LineMechanism of ActionReference
AntimicrobialM. tuberculosisEnzyme inhibition
Anti-inflammatoryRat modelCOX inhibition
AnticancerA431, A549, H1299Apoptosis induction

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Nitrobenzo[d]thiazol-2-amine
Reactant of Route 2
Reactant of Route 2
7-Nitrobenzo[d]thiazol-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.